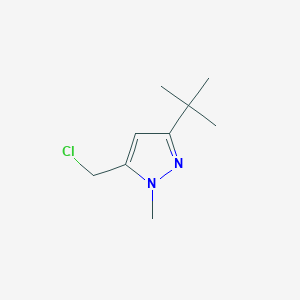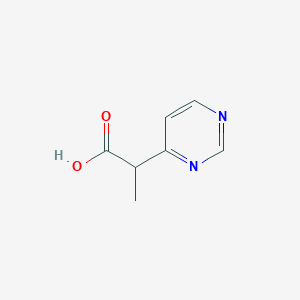
(3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of (3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol dihydrochloride involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The reaction is often catalyzed by a gold(I) complex and proceeds with the use of an iodine(III) oxidizing agent . Industrial production methods for this compound typically involve multistep synthesis processes that ensure high purity and yield .
Analyse Chemischer Reaktionen
(3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like iodine(III) and reducing agents such as hydrogen gas. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has shown potential in various scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential therapeutic effects, including its role as a pharmacological agent. In medicine, it is being explored for its potential use in treating various diseases due to its unique chemical properties .
Wirkmechanismus
The mechanism of action of (3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
(3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol dihydrochloride can be compared with other piperidine derivatives, such as 3-amino-2-piperidone and piperine. While all these compounds share a common piperidine moiety, they differ in their specific chemical structures and biological activities. For instance, piperine, a naturally occurring piperidine derivative, is known for its antioxidant and anticancer properties .
Eigenschaften
Molekularformel |
C9H22Cl2N2O |
|---|---|
Molekulargewicht |
245.19 g/mol |
IUPAC-Name |
(3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C9H20N2O.2ClH/c1-9(2,10)7-11-5-3-4-8(12)6-11;;/h8,12H,3-7,10H2,1-2H3;2*1H/t8-;;/m1../s1 |
InChI-Schlüssel |
ZWHWLLRBZVSLRF-YCBDHFTFSA-N |
Isomerische SMILES |
CC(C)(CN1CCC[C@H](C1)O)N.Cl.Cl |
Kanonische SMILES |
CC(C)(CN1CCCC(C1)O)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(1-Phenylcyclopropyl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B13594332.png)






![Ethyl2-[(2-fluorophenoxy)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B13594374.png)


amine](/img/structure/B13594379.png)



